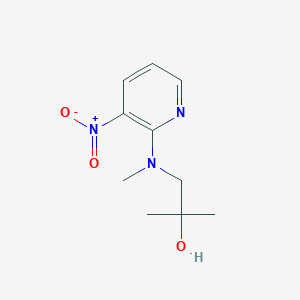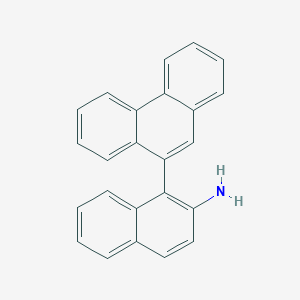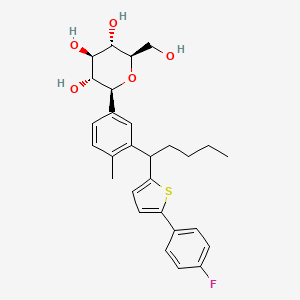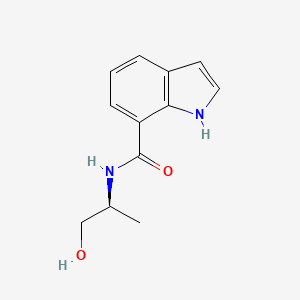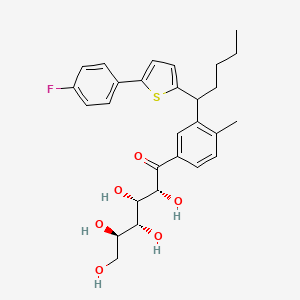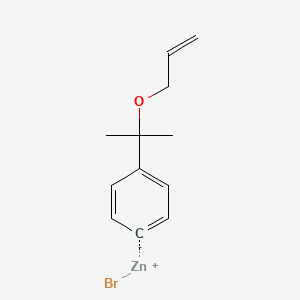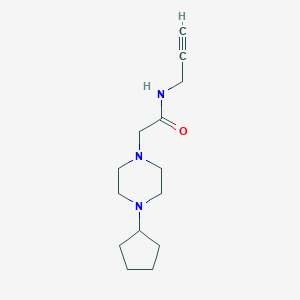
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that may have potential applications in medicinal chemistry. The structure consists of a piperazine ring substituted with a cyclopentyl group and an acetamide moiety linked to a propynyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: Starting with cyclopentylamine and ethylenediamine, the piperazine ring is formed through a cyclization reaction.
Substitution Reaction: The piperazine ring is then substituted with a propynyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group, forming various oxidized derivatives.
Reduction: Reduction reactions could target the acetamide moiety, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amines derived from the reduction of the acetamide moiety.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacological agent targeting specific receptors or enzymes.
Biological Research: Studying the effects of piperazine derivatives on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor agonist or antagonist, it would interact with the receptor’s active site, modulating its activity. The propynyl group may play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-ethylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
The cyclopentyl group in 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2-(4-cyclopentylpiperazin-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C14H23N3O/c1-2-7-15-14(18)12-16-8-10-17(11-9-16)13-5-3-4-6-13/h1,13H,3-12H2,(H,15,18) |
InChIキー |
UBTIRIBVTGYOJL-UHFFFAOYSA-N |
正規SMILES |
C#CCNC(=O)CN1CCN(CC1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


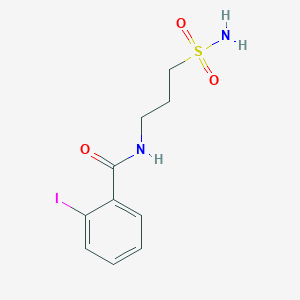
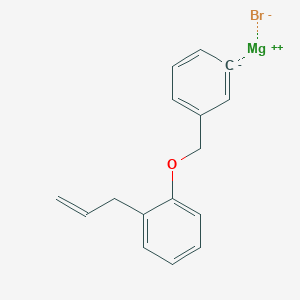
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
